molecular formula C21H20F3NO4 B6231556 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid CAS No. 1861315-29-8

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid

Cat. No. B6231556
CAS RN: 1861315-29-8
M. Wt: 407.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound I found, the InChI Code is 1S/C29H31NO7/c1-34-26-15-19 (36-14-8-7-13-28 (31)32)16-27 (35-2)24 (26)17-30-29 (33)37-18-25-22-11-5-3-9-20 (22)21-10-4-6-12-23 (21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3, (H,30,33) (H,31,32) .


Physical And Chemical Properties Analysis

The similar compound I found has a melting point of 178-180°C . It is a solid at room temperature .

Safety and Hazards

The similar compound I found has several hazard statements: H302, H315, H319, H335 . These correspond to the following hazards: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the trifluoromethyl group. Finally, the deprotection of the amine group is carried out to obtain the desired compound.", "Starting Materials": [ "5-amino-3-(trifluoromethyl)pentanoic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the amine group: 5-amino-3-(trifluoromethyl)pentanoic acid is dissolved in DMF and treated with DCC and NHS to form the NHS ester. The NHS ester is then reacted with methoxycarbonyl chloride to form the corresponding carbamate. The carbamate is then treated with DIPEA to form the protected amine.", "Introduction of the fluorenyl group: 9H-fluorene is dissolved in DCM and treated with TEA to form the corresponding fluorenyl carboxylic acid. The protected amine is then reacted with the fluorenyl carboxylic acid in the presence of DCC and NHS to form the corresponding amide.", "Introduction of the trifluoromethyl group: The amide is dissolved in DCM and treated with trifluoromethyl iodide in the presence of TEA to form the corresponding trifluoromethyl amide.", "Deprotection of the amine group: The trifluoromethyl amide is dissolved in ethyl acetate and treated with HCl to remove the protecting group and form the desired compound. The compound is then purified by recrystallization from water." ] }

CAS RN

1861315-29-8

Product Name

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trifluoromethyl)pentanoic acid

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.